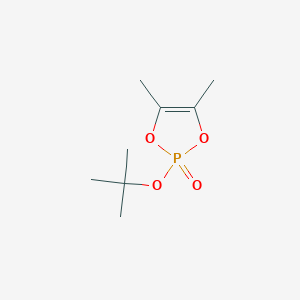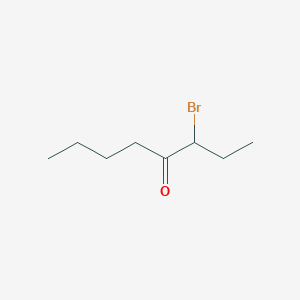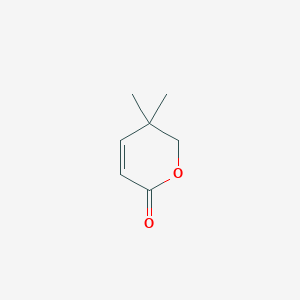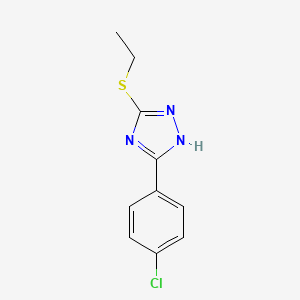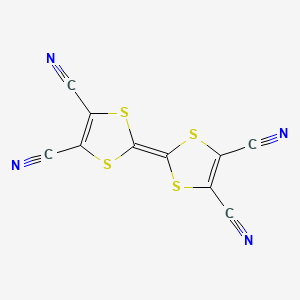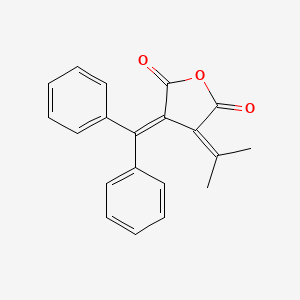
1-Dodecyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a chemical compound belonging to the class of phosphol compounds It is characterized by the presence of a dodecyl group attached to a dihydrophosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of dodecyl halides with phosphole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as column chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dodecyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phospholes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dodecyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phosphole-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the development of advanced materials, such as polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Dodecyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
- 1-Methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- 2,5-Dihydro-1H-1lambda~5~-phosphol-1-one
Comparison: Compared to similar compounds, 1-Dodecyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of the dodecyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring hydrophobic characteristics, such as in the development of surfactants and hydrophobic coatings.
Properties
CAS No. |
54546-59-7 |
|---|---|
Molecular Formula |
C16H31OP |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
1-dodecyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C16H31OP/c1-2-3-4-5-6-7-8-9-10-11-14-18(17)15-12-13-16-18/h12-13H,2-11,14-16H2,1H3 |
InChI Key |
RISAMXBXTYDRAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP1(=O)CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



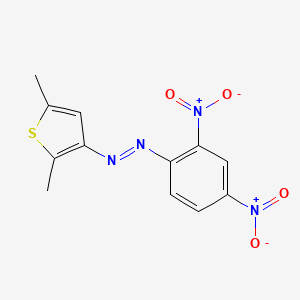
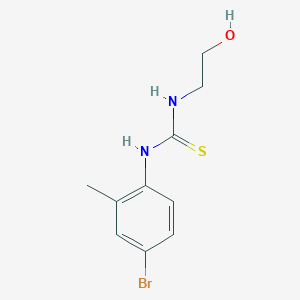
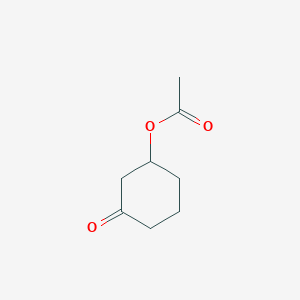
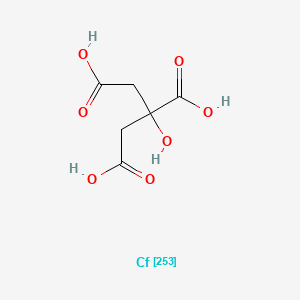
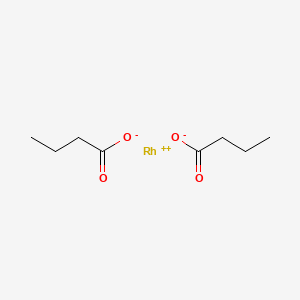
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
